
Nandrolone cyclotate
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Overview
Description
Nandrolone cyclotate, also known as nandrolone ciclotate or 19-nortestosterone 17β-ciclotate, is a synthetic anabolic–androgenic steroid (AAS) of the nandrolone group. It is an androgen ester, specifically the C17β ciclotate ester of nandrolone. This compound was never marketed but has been studied for its potent and prolonged activity as an AAS when administered by intramuscular injection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nandrolone cyclotate is synthesized by esterifying nandrolone with 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate. The reaction typically involves the use of an acid catalyst and an organic solvent to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the formation of the desired ester without significant side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nandrolone cyclotate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry and Biology
Nandrolone cyclotate serves as a model compound in steroid chemistry studies, particularly in understanding esterification processes. Its effects on cellular metabolism and protein synthesis have been investigated to elucidate its biological mechanisms.
Medical Applications
This compound has been explored for its anabolic properties in various clinical scenarios:
- Muscle Wasting: Research indicates that nandrolone can significantly improve nitrogen retention, which is crucial for muscle growth and recovery in patients with conditions like chronic obstructive pulmonary disease (COPD) and acquired immunodeficiency syndrome (AIDS) .
- Osteoporosis: It has shown promise in increasing bone density and reducing the risk of fractures in postmenopausal women .
- Anemia Treatment: this compound may enhance erythropoietin levels and improve hemoglobin concentration, making it beneficial for patients with anemia due to chronic kidney disease .
Case Studies
Several studies have documented the effects of this compound on various health conditions:
Muscle Atrophy Reduction
A study demonstrated that nandrolone administration significantly mitigated muscle atrophy in chronic denervation models. The results indicated reduced muscle wasting and improved muscle mass retention compared to control groups .
Cardiac Effects
Research examining the cardiac implications of nandrolone treatment revealed that it could induce cardiac muscle cell proliferation. However, this effect was accompanied by oxidative stress markers, suggesting a complex relationship between nandrolone use and cardiovascular health .
Data Tables
Mechanism of Action
Nandrolone cyclotate exerts its effects by binding to androgen receptors in target tissues. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements (HREs). This interaction regulates the transcription of genes involved in protein synthesis and muscle growth. Additionally, this compound may influence other signaling pathways, such as the ERK, Akt, and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Nandrolone cypionate
- Nandrolone laurate
- Nandrolone sulfate
- Nandrolone undecanoate
Uniqueness
Nandrolone cyclotate is unique due to its specific ester group, which provides a prolonged duration of action compared to other nandrolone esters. This makes it particularly effective for sustained anabolic effects when administered via intramuscular injection .
Biological Activity
Nandrolone cyclotate is a synthetic anabolic androgenic steroid (AAS) derived from nandrolone, a testosterone analogue. It is primarily known for its potent anabolic properties, making it a subject of interest in both clinical and athletic contexts. This article explores the biological activity of this compound, focusing on its effects on cellular metabolism, cardiovascular dynamics, and hormonal responses, supported by relevant studies and data.
Overview of this compound
This compound has been studied for its prolonged anabolic activity compared to other nandrolone derivatives. It is characterized by its ability to promote nitrogen retention and enhance muscle mass, which is beneficial in clinical settings for treating wasting syndromes and anemia.
Biological Mechanisms
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Cellular Metabolism
- This compound has been shown to impact mitochondrial function significantly. Research indicates that it inhibits mitochondrial respiration and alters the production of reactive oxygen species (ROS). Specifically, in HepG2 cells, nandrolone treatment resulted in:
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Stem Cell Phenotype Induction
- This compound promotes a stem cell-like phenotype in various cell lines. This effect is mediated through the upregulation of stemness markers such as Myc, Nanog, and Klf4. The treatment led to increased expression of these genes, suggesting that nandrolone may influence cellular differentiation pathways .
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Cardiovascular Effects
- In a study assessing the cardiodynamic effects of this compound combined with exercise, findings indicated:
Case Study: Nitrogen Retention
In a clinical trial involving young female volunteers, one intramuscular injection of this compound resulted in significant nitrogen retention, demonstrating its anabolic efficacy. The study highlighted that this retention is crucial for muscle protein synthesis and overall anabolic activity .
Study: Cardiovascular Changes
A comprehensive analysis of nandrolone's effects on cardiovascular health revealed:
- Increased levels of low-density lipoprotein (LDL) and decreased high-density lipoprotein (HDL) levels post-treatment.
- Histopathological examinations showed mild to moderate proliferation of cardiac muscle cells in rats treated with nandrolone, suggesting potential adverse cardiovascular implications with prolonged use .
Data Tables
Properties
CAS No. |
22263-51-0 |
---|---|
Molecular Formula |
C28H38O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate |
InChI |
InChI=1S/C28H38O3/c1-26-11-14-28(15-12-26,16-13-26)25(30)31-24-8-7-23-22-5-3-18-17-19(29)4-6-20(18)21(22)9-10-27(23,24)2/h11,14,17,20-24H,3-10,12-13,15-16H2,1-2H3/t20-,21+,22+,23-,24-,26?,27-,28?/m0/s1 |
InChI Key |
REACBNMPQDINOF-YBBIQVIJSA-N |
SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CCC(CC4)(C=C5)C)CCC6=CC(=O)CC[C@H]36 |
Canonical SMILES |
CC12CCC(CC1)(C=C2)C(=O)OC3CCC4C3(CCC5C4CCC6=CC(=O)CCC56)C |
Key on ui other cas no. |
22263-51-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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